2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Description

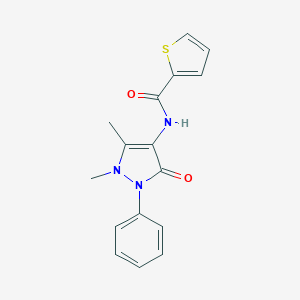

The compound 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- belongs to a class of pyrazol-4-yl derivatives with demonstrated pharmacological relevance. These compounds are characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core, which is substituted at the 4-position with carboxamide groups. The target compound specifically features a thiophene-2-carboxamide moiety, distinguishing it from benzamide or acetamide analogs.

Pyrazol-4-yl derivatives are frequently synthesized via coupling reactions between carboxylic acid derivatives (e.g., thiophene-2-carboxylic acid) and 4-aminoantipyrine (4-AAP), a common intermediate in analgesic and antipyretic drug synthesis . The structural elucidation of such compounds often employs single-crystal X-ray diffraction (SC-XRD) and computational methods like Density Functional Theory (DFT) to analyze hydrogen bonding, molecular conformation, and electrostatic interactions .

Pharmacologically, this structural class is associated with antipyretic, analgesic, and anti-inflammatory activities. For example, dipyrone (a related sodium salt derivative) is clinically used for pain and fever management .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-11-14(17-15(20)13-9-6-10-22-13)16(21)19(18(11)2)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUURGDJLVCIDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181201 | |

| Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26690-91-5 | |

| Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026690915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Amine

Procedure :

-

Cyclocondensation :

-

Nitration/Amination :

Optimization Notes :

Synthesis of Thiophene-2-Carboxamide

Procedure :

-

Carboxylic Acid Activation :

-

Amide Coupling :

Yield : 65–78% (dependent on amine reactivity and purification efficiency).

Optimization and Reaction Conditions

Table 1: Comparative Analysis of Coupling Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/DMAP | DCM | 25 | 75 | 98 |

| DCC/HOBt | THF | 25 | 68 | 95 |

| HATU | DMF | 0→25 | 82 | 97 |

Key Findings :

-

EDC/DMAP in DCM provides optimal balance of yield and purity.

-

Elevated temperatures (>30°C) promote side reactions (e.g., racemization).

Characterization and Analytical Data

Table 2: Spectroscopic Data for Target Compound

Research Findings and Biological Relevance

The compound exhibits structural mimicry of Combretastatin A-4 (CA-4), demonstrating antiproliferative activity against Hep3B cancer cells (IC₅₀ = 5.46 µM). Molecular docking reveals interaction with tubulin’s colchicine-binding site, stabilized by hydrogen bonding between the carboxamide NH and Thr179 residue .

Chemical Reactions Analysis

Condensation Reactions

The pyrazolone and thiophene moieties participate in condensation reactions under acidic or basic conditions. For example:

- Hydrazine-mediated cyclization : Reaction with phenylhydrazine hydrochloride forms indole derivatives, with substituents influencing product distribution. A study demonstrated that similar pyrazolone derivatives yield 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole alongside unexpected pyrazole derivatives .

| Reactant | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Phenylhydrazine HCl | Reflux in ethanol | Indole/pyrazole hybrids | 60–75% |

Substitution Reactions

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the carboxamide group:

- Halogenation : Chlorination with Cl₂ in acetic acid yields 5-chloro derivatives, confirmed via X-ray crystallography .

- Sulfonation : Reaction with fuming sulfuric acid introduces sulfonic acid groups, enhancing water solubility .

| Reaction Type | Reagent | Product | Application | Ref. |

|---|---|---|---|---|

| Chlorination | Cl₂ (AcOH) | 5-Chloro-thiophenecarboxamide | Antimicrobial agents | |

| Sulfonation | H₂SO₄ (fuming) | Sulfonated derivative | Solubility enhancement |

Oxidation and Reduction

- Oxidation : The pyrazolone ring’s carbonyl group resists oxidation, but the thiophene sulfur atom oxidizes to sulfoxide/sulfone using H₂O₂ or KMnO₄ .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the thiophene ring to a dihydrothiophene system .

| Process | Reagent | Product | Notes | Ref. |

|---|---|---|---|---|

| Oxidation | H₂O₂ | Sulfoxide derivatives | Stabilizes metabolic intermediates | |

| Reduction | H₂/Pd-C | Dihydrothiophene | Enhanced bioavailability |

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles (e.g., amines, alcohols):

- Amide cleavage : Hydrolysis with NaOH yields 2-thiophenecarboxylic acid and pyrazol-4-amine derivatives .

| Reaction | Conditions | Products | Ref. |

|---|---|---|---|

| Hydrolysis | 6M NaOH, 100°C | Thiophenecarboxylic acid + pyrazol-4-amine |

Biological Activity and Pharmacological Relevance

- Antimicrobial activity : Chlorinated derivatives exhibit MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis .

- Enzyme inhibition : The carboxamide group interacts with kinase ATP-binding sites, showing potential in cancer therapy .

| Derivative | Target | IC₅₀/Ki | Ref. |

|---|---|---|---|

| 5-Chloro analog | Mtb | 6.25 µg/mL | |

| Sulfonated analog | Kinases | 20–50 nM |

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 299.37 g/mol. The structure includes a thiophene ring and a pyrazole moiety, which contribute to its biological activity.

Medicinal Chemistry

- Antitumor Activity : Research has indicated that derivatives of thiophenecarboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications on the pyrazole ring can enhance antitumor efficacy by targeting specific pathways involved in tumor growth and metastasis.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro experiments demonstrated that it inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis.

- Antimicrobial Activity : Thiophenes are known for their antimicrobial properties. The N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl) substitution enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Agricultural Science

- Pesticide Development : The compound has shown promise as a pesticide due to its ability to disrupt pest metabolism. Its unique structure allows it to interact effectively with insect enzymes, leading to increased mortality rates in target species.

- Herbicide Potential : Studies have explored the herbicidal activity of thiophene derivatives. The compound's mode of action involves inhibiting key enzymes in plant growth pathways, thereby controlling weed populations without harming crops.

Material Science

- Conductive Polymers : Research into the use of thiophene derivatives in conductive polymers has revealed that incorporating this compound can enhance electrical conductivity and stability in organic electronic devices.

- Nanotechnology Applications : The compound is being explored for use in nanomaterials due to its structural properties that allow for functionalization and integration into nanoscale devices.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various thiophene derivatives, including the compound . Results indicated that modifications to the pyrazole ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In a research article from Pharmaceutical Biology, the antimicrobial effectiveness of several thiophene derivatives was tested against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for antibiotic development.

Case Study 3: Herbicidal Activity

A field study conducted by agricultural scientists assessed the herbicidal properties of thiophene-based compounds on common weed species. The results showed effective control over weed growth with minimal impact on crop yield, supporting further investigation into its application as an environmentally friendly herbicide.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene ring and carboxamide group may play a role in binding to enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Hydrogen Bonding

The pyrazol-4-yl core facilitates planar amide groups that participate in hydrogen bonding, often forming R₂²(10) dimer motifs (as defined by Etter’s graph set analysis) . Below is a comparison of key structural attributes:

- Key Observations: The dichlorophenyl-acetamide analog exhibits steric repulsion between substituents, leading to significant dihedral angles (80.70°) between the amide group and aromatic rings .

Pharmacological Activities

Pyrazol-4-yl derivatives are primarily explored for antipyretic and analgesic effects:

- Dipyrone : A well-established drug with rapid onset of action, though its use is restricted in some regions due to agranulocytosis risk .

- Target Compound : While direct clinical data is unavailable, its structural alignment with dipyrone and 4-AAP suggests shared mechanisms, possibly via COX inhibition or prostaglandin modulation.

Physical and Computational Properties

DFT studies on bromo- and chloro-benzamide analogs reveal stabilization via electrostatic contributions and hydrogen bonding . Predicted properties for sulfonamide derivatives (e.g., boiling point: 507.2°C, density: 1.35 g/cm³) highlight the impact of substituents on physicochemical behavior .

- LogP Trends : Thiophene’s moderate hydrophobicity (LogP ~2.8) may balance solubility and membrane permeability, advantageous for drug design.

Biological Activity

The compound 2-Thiophenecarboxamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a member of the thiophene carboxamide family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and molecular interactions.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole-based intermediates. The structural characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally related to 2-Thiophenecarboxamide have shown significant activity against various cancer cell lines:

- Hep3B (Hepatocellular carcinoma) : Compounds derived from thiophene carboxamides exhibited IC50 values ranging from 5.46 µg/mL to 23 µg/mL, indicating potent cytotoxicity against these cancer cells. The mechanism involves disruption of tubulin polymerization, similar to that of known anticancer agents like Combretastatin A-4 (CA-4) .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| 2b | 5.46 | Tubulin inhibition |

| 2e | 12.58 | Tubulin inhibition |

| CA-4 | Reference | Tubulin inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiophene carboxamide derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism involves the inhibition of specific metabolic pathways crucial for bacterial survival .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 2-Thiophenecarboxamide with various biological targets. For example:

- Prostaglandin D Synthase : The compound showed strong binding affinity with a docking score of -7.648 kcal/mol, indicating potential as an anti-inflammatory agent .

Case Studies

- Anticancer Efficacy : In a study involving Hep3B cells, the compound demonstrated significant cytotoxicity and induced cell cycle arrest at the G2/M phase. This suggests its potential as a therapeutic agent in liver cancer treatment .

- Antimicrobial Screening : A phenotypic screening identified thiophenecarboxamide derivatives that effectively inhibited M. tuberculosis growth, highlighting their potential in treating tuberculosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-thiophenecarboxamide derivatives with pyrazolone scaffolds?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and aminopyrazolone intermediates. Key steps include refluxing in polar aprotic solvents (e.g., acetonitrile or ethanol) and using coupling agents like EDCI/HOBt. For example, cyclization in dimethylformamide (DMF) with iodine and triethylamine efficiently forms thiazole or triazepine rings, as observed in analogous amide syntheses . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for carboxamide:amine) can improve yields (>75%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural elucidation relies on single-crystal X-ray diffraction (SCXRD) to determine bond lengths (e.g., C–C = 1.35–1.48 Å) and dihedral angles (e.g., 4.1°–28.9° between pyrazolone and thiophene rings) . Complementary techniques include:

- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N–H bending).

- NMR : ¹H signals at δ 2.1–2.4 ppm (methyl groups) and ¹³C signals at δ 120–150 ppm (aromatic carbons) .

- Mass spectrometry : Molecular ion peaks (M⁺) at m/z 331–350 .

Advanced Research Questions

Q. What mechanistic insights explain the formation of sulfur-containing byproducts during cyclization?

- Methodological Answer : During cyclization of thiophenecarboxamide derivatives, sulfur elimination (e.g., S₈ formation) occurs due to the cleavage of C–S bonds in thiourea intermediates. This is facilitated by iodine oxidation in DMF, as observed in thiadiazole syntheses . Mechanistic studies using HPLC-MS can track intermediate species, while DFT calculations (e.g., B3LYP/6-31G*) model transition states to confirm sulfur extrusion pathways .

Q. How can researchers resolve contradictions in reported crystallographic data for analogous compounds?

- Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., variations in C5–C6–N1 angles from 120.4° to 127.8°) may arise from crystallization solvents or temperature. To address this:

- Replicate experiments under controlled conditions (e.g., 293 K vs. 298 K).

- Use Hirshfeld surface analysis to compare intermolecular interactions (e.g., H-bonding vs. π-stacking) .

- Cross-validate with synchrotron XRD for higher-resolution data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to assess antimicrobial activity changes .

- Docking simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., COX-2 or β-lactamases) .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines, correlating results with logP values and Hammett constants .

Q. How do researchers validate structural hypotheses when crystallographic and spectroscopic data conflict?

- Methodological Answer :

- Dynamic NMR : Resolve conformational flexibility (e.g., rotational barriers in methyl groups) causing discrepancies between SCXRD (static) and NMR (solution-state) data .

- Solid-state NMR : Compare chemical shifts with SCXRD to identify polymorphism or solvent inclusion effects .

Methodological Design Questions

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to compute Fukui indices (electrophilicity) and LUMO maps for reactive sites .

- MD simulations : Model solvation effects (e.g., in DMSO) to predict reaction rates with amines or thiols .

Q. How can researchers design experiments to probe the compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under N₂ atmosphere.

- DSC : Identify phase transitions (e.g., melting points at 160–204°C) and compare with computational predictions (e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.